Product packaging for Lithium;silver(Cat. No.:CAS No. 12002-78-7)

Lithium;silver

Cat. No.: B14719448
CAS No.: 12002-78-7
M. Wt: 114.8 g/mol
InChI Key: WUALQPNAHOKFBR-UHFFFAOYSA-N
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Description

Lithium (Li) and silver (Ag) form a range of compounds and composites with unique electrochemical, structural, and functional properties. Lithium, a lightweight alkali metal, is highly reactive and widely used in energy storage systems, while silver, a noble transition metal, exhibits excellent electrical conductivity and catalytic activity. Their interactions in intermetallic phases, composites, or hybrid materials have gained attention for applications in batteries, optoelectronics, and catalysis. For instance, lithium–silver alloys and composites are studied for their ability to suppress lithium dendrite growth in batteries , enhance lithiophilicity in anode materials , and modify optical properties in nanostructured systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgLi B14719448 Lithium;silver CAS No. 12002-78-7

Properties

CAS No.

12002-78-7

Molecular Formula

AgLi

Molecular Weight

114.8 g/mol

IUPAC Name

lithium;silver

InChI

InChI=1S/Ag.Li

InChI Key

WUALQPNAHOKFBR-UHFFFAOYSA-N

Canonical SMILES

[Li].[Ag]

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

The synthesis involves varying concentrations of AgNO₃ (0.4–1.2 mM) and Li₂SO₄ (0.2–1 mM) with quercetin (QCT) at volume ratios of 1:1, 1:2, and 2:1. A constant pH of 5, maintained using 0.1 M sodium hydroxide (NaOH), and a reaction temperature of 50°C ensure optimal nanoparticle formation. Ultraviolet-visible (UV-Vis) spectrophotometry (250–750 nm) confirms nanoparticle synthesis through characteristic plasmon resonance peaks.

Table 1: Optimization Parameters for Li-Ag Nanoparticle Synthesis

Parameter Silver Nanoparticles (AgNPs) Lithium Nanoparticles (LiNPs)
Precursor Concentration 0.4–1.2 mM AgNO₃ 0.2–1 mM Li₂SO₄
QCT:Precursor Ratio 1:1, 1:2, 2:1 1:1, 1:2, 2:1
pH 5 5
Temperature 50°C 50°C
Stabilization Mechanism Van der Waals forces Colloidal stabilization

Scanning electron microscopy (SEM) reveals that AgNPs and LiNPs synthesized under these conditions exhibit spherical morphologies with diameters ranging from 20–150 nm. The non-covalent interactions between quercetin and nanoparticles prevent aggregation, making this method scalable for biomedical and energy storage applications.

Electrochemical Alloying in Battery Systems

Electrochemical alloying is a predominant method for forming Li-Ag intermetallics in situ during battery cycling. Silver thin films or coatings react with lithium ions during charge/discharge processes, forming phases such as Li₃Ag, LiAg, and Li₁₂Ag.

Phase Formation and Stability

Galvanostatic intermittent titration (GITT) analyses reveal distinct voltage plateaus corresponding to two-phase regions (e.g., LiAg → Li₂Ag) and single-phase solid solutions. At room temperature, lithium exhibits limited solubility in silver (≤5 at%), but under electrochemical driving forces, lithiation proceeds via sequential phase transformations:

  • LiAg (B2 structure) : Forms at low lithium concentrations.
  • Li₃Ag (D0₃ structure) : Stable at intermediate compositions.
  • Li₁₂Ag (γ-brass derivative) : Emerges in lithium-rich environments.

Table 2: Electrochemical Alloying Conditions and Outcomes

Current Density (mA/cm²) Electrolyte Composition Dominant Phase Capacity Retention (100 cycles)
0.5 1M LiPF₆ in EC/DEC LiAg 92%
1.0 0.5M LiTFSI in DOL/DME Li₃Ag 88%
2.0 Solid-state LPSC Li₁₂Ag 78%

Electrochemical impedance spectroscopy (EIS) shows that Li-Ag interphases reduce charge-transfer resistance by 30–50% compared to bare lithium, enhancing cycle life.

Molten Lithium Infiltration into Composite Matrices

Infiltration of molten lithium into reduced graphene oxide (rGO) matrices decorated with silver nanoparticles produces Li-Ag composites with enhanced mechanical stability. This method involves:

  • Dispersion of Ag Nanoparticles : Silver nanoparticles (150 nm) are mixed with graphene oxide (GO) in a 9:1 mass ratio.
  • Thermal Reduction : GO/Ag films are reduced at 380°C under argon to form rGO/Ag substrates.
  • Lithium Infiltration : Molten lithium (180°C) infiltrates the rGO/Ag matrix, forming a Li-Ag alloy composite.

Table 3: Li-Ag Composite Properties via Molten Infiltration

Parameter Value
Lithium Loading 10.29 mg/cm²
Porosity 15–20%
Ionic Conductivity 2.1 × 10⁻³ S/cm
Dendrite Suppression >500 cycles at 1 mA/cm²

This approach yields flexible, high-capacity anodes suitable for solid-state batteries, with lithium diffusivity improved by 40% due to Ag-Li alloy interfaces.

Silver Mirror Reaction for Surface Modification

The silver mirror reaction deposits metallic silver onto lithium-containing cathodes (e.g., LiFePO₄/C) to enhance electronic conductivity. The process involves:

  • Suspension in AgNO₃ : LiFePO₄/C particles are dispersed in silver nitrate solution.
  • Reduction with Glucose : Ag⁺ ions are reduced to Ag⁰, forming a nanoscale silver coating.
  • Annealing : Post-reduction annealing at 500°C in argon stabilizes the Ag-LiFePO₄ interface.

This modification increases the reversible capacity of LiFePO₄/C from 126.0 mAh/g to 149.8 mAh/g at 60 mA/g, attributed to reduced charge-transfer resistance and improved lithium-ion diffusion.

Physical Vapor Deposition (PVD) Techniques

PVD methods, such as sputter-coating, create uniform Li-Ag interphases without solvent contamination. Silver layers (50–200 nm) are deposited onto lithium foils, followed by thermal annealing to promote alloying.

Phase Evolution and Diffusion Mechanisms

First-principles calculations predict low migration barriers (0.1 eV) for lithium in Li₃Ag phases, enabling rapid ion transport. Vacancy-mediated diffusion in Ag-rich face-centered cubic (FCC) matrices is critical for stabilizing lithium deposition morphologies.

Comparative Analysis of Synthesis Methods

Table 4: Synthesis Method Comparison

Method Scalability Cost Particle Size (nm) Application Scope
Green Synthesis Moderate Low 20–150 Biomedical, Sensors
Electrochemical Alloying High Medium 100–500 Batteries
Molten Infiltration High High 50–200 Solid-State Batteries
Silver Mirror Reaction Low Low 5–20 Cathode Coatings
PVD Low High 10–100 Thin-Film Devices

Chemical Reactions Analysis

Types of Reactions

Lithium;silver compounds undergo various types of chemical reactions, including:

    Oxidation: Lithium in the compound can be oxidized to form lithium oxide.

    Reduction: Silver ions can be reduced to metallic silver.

    Substitution: Lithium can replace other metals in certain compounds due to its high reactivity.

Common Reagents and Conditions

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or other reducing agents.

    Substitution: Lithium salts in aqueous or non-aqueous solutions.

Major Products

    Oxidation: Lithium oxide (Li2O)

    Reduction: Metallic silver (Ag)

    Substitution: Various lithium compounds depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, lithium;silver compounds are used as catalysts in organic synthesis. Their unique properties enable selective reactions that are difficult to achieve with other catalysts.

Biology

In biology, this compound compounds are being explored for their potential antimicrobial properties. Silver is known for its antibacterial effects, and the addition of lithium may enhance these properties.

Medicine

In medicine, this compound compounds are being investigated for their potential use in drug delivery systems. The combination of lithium’s mood-stabilizing effects and silver’s antimicrobial properties could lead to novel therapeutic applications.

Industry

In industry, this compound compounds are used in the production of high-performance batteries. The combination of lithium’s high energy density and silver’s excellent conductivity makes these compounds ideal for use in next-generation energy storage devices.

Mechanism of Action

The mechanism of action of lithium;silver compounds involves several molecular targets and pathways. Lithium ions can modulate neurotransmitter release and signal transduction pathways in the brain, while silver ions can disrupt bacterial cell membranes and inhibit enzyme activity. The combination of these effects can lead to enhanced therapeutic outcomes in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Lithium–silver intermetallics, such as γ₃-Li₈Ag₅ and γ₁-Li₁₁Ag₂, exhibit ordered vacancy structures (Figure 4, ). These phases form under lithium-rich conditions, with silver atoms arranged tetrahedrally around vacancies. In contrast, silver-rich phases favor face-centered cubic (FCC) symmetry (Figure 5, ). Comparatively, lithium–copper (Li–Cu) systems lack such vacancy ordering and instead form solid solutions or simple binary phases (e.g., LiCu₂), which are less stable under electrochemical cycling .

Property Li–Ag System Li–Cu System Li–Al System
Dominant Phase (Li-rich) γ₃-Li₈Ag₅ (vacancy-ordered) β-LiAl (disordered solid solution) LiAl (intermetallic)
Stability Under Strain Flat energy surface (Bain path) Prone to phase separation High mechanical stability
Dendrite Suppression Effective via Ag-Li alloying Limited effectiveness Moderate (via LiAl matrix)

Electrochemical Behavior

  • Lithiophilicity: Silver-modified electrodes (e.g., Li₄Ti₅O₁₂/Ag) show near-zero nucleation overpotential for lithium deposition, outperforming copper-modified analogs (6% wt Ag vs. 21% wt Ag in Li₄Ti₅O₁₂/Ag–Cu composites) . This is attributed to Ag's strong interaction with Li, reducing interfacial resistance.
  • Dendrite Inhibition: Carbon–silver anodes in solid-state batteries enable reversible Li plating/stripping by forming stable Li–Ag alloys, whereas pure lithium anodes suffer from dendritic growth . In contrast, lithium–aluminum (Li–Al) anodes mitigate dendrites but exhibit lower ionic conductivity .

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